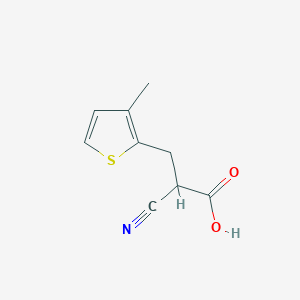
2-Cyano-3-(3-methyl-2-thienyl)propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シアノ-3-(3-メチル-2-チエニル)プロピオン酸は、分子式がC9H9NO2S、分子量が195.24 g/molの化合物です。これは、その独特な構造と特性により、さまざまな科学的研究で頻繁に使用される有用な研究化学物質です。
準備方法
合成経路と反応条件
2-シアノ-3-(3-メチル-2-チエニル)プロピオン酸の合成には、通常、特定の反応条件下で3-メチル-2-チオフェンとシアノ酢酸を縮合させることが含まれます。この反応は、通常、水酸化ナトリウムなどの塩基と、エタノールなどの溶媒の存在下で行われます。
工業的生産方法
この化合物の工業的生産方法は、広く文書化されていません。一般的なアプローチには、ラボ規模の合成方法のスケールアップが含まれ、反応条件がより高い収率と純度のために最適化されていることを確認します。
化学反応の分析
反応の種類
2-シアノ-3-(3-メチル-2-チエニル)プロピオン酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にシアノ基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンやアルコールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトン。
還元: アミンまたはアルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
2-シアノ-3-(3-メチル-2-チエニル)プロピオン酸は、科学研究においていくつかの用途があります。
化学: 有機合成における構成ブロックとして、および新しい材料の開発に使用されます。
生物学: 酵素阻害とタンパク質相互作用に関する研究で使用されます。
医学: 抗炎症作用や抗癌作用などの潜在的な治療的特性について調査されています。
産業: 特殊化学薬品や医薬品の製造に使用されます。
科学的研究の応用
2-Cyano-3-(3-methyl-2-thienyl)propionic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)propionic Acid
- 2-Cyano-2-methyl-3-phenyl-propionic Acid
- 3-Cyano-2-hydroxy-2-propionic Acid
Uniqueness
2-Cyano-3-(3-methyl-2-thienyl)propionic Acid is unique due to its thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and in studies exploring the effects of sulfur-containing heterocycles.
特性
CAS番号 |
2044707-24-4 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC名 |
2-cyano-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6-2-3-13-8(6)4-7(5-10)9(11)12/h2-3,7H,4H2,1H3,(H,11,12) |
InChIキー |
OARMMOMGPJRPQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CC(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)
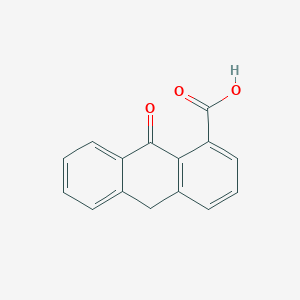
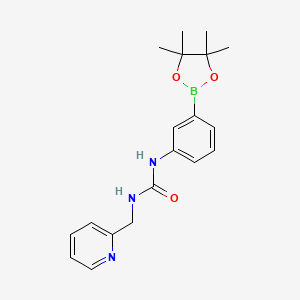
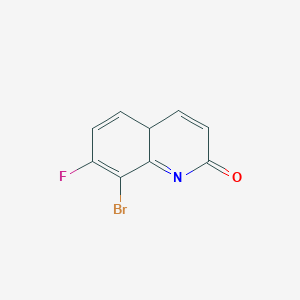
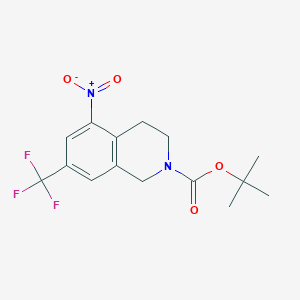

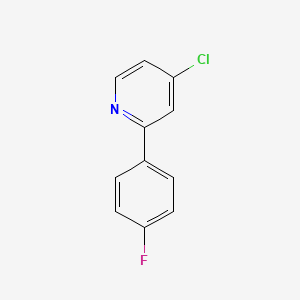


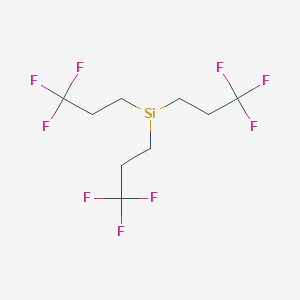
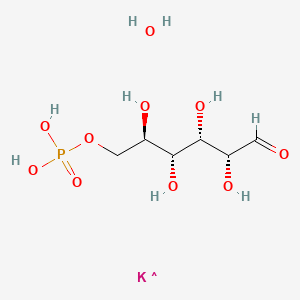
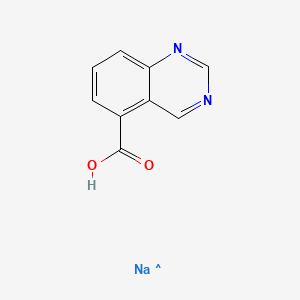

![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
